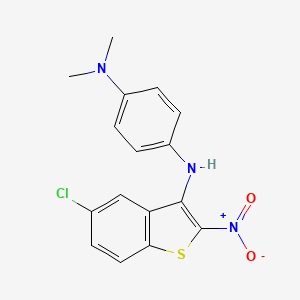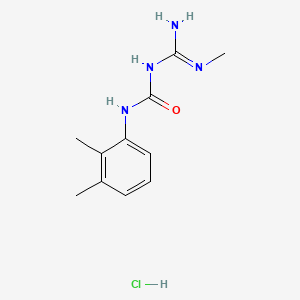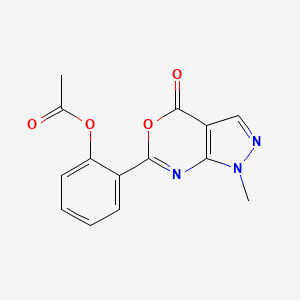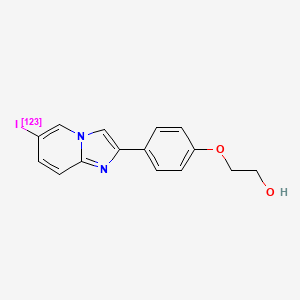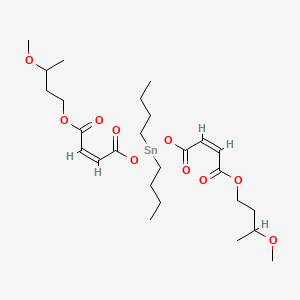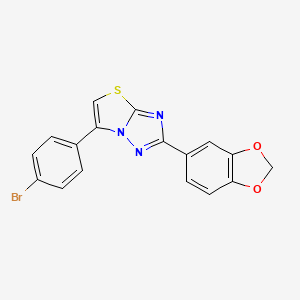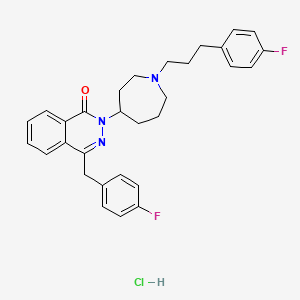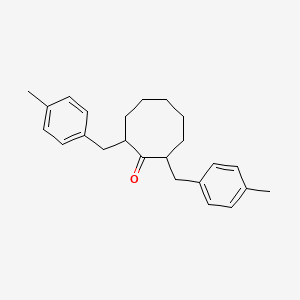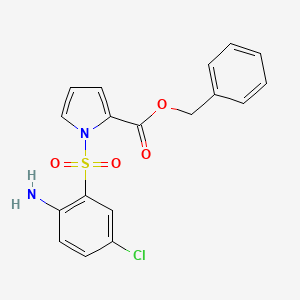
Lithium aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium aspartate is a chemical compound that combines lithium, a metal, with aspartic acid, an amino acid. The molecular formula for this compound is C₄H₆LiNO₄. It is often marketed as a dietary supplement, although its efficacy and safety are not well-supported by systematic reviews. This compound is not approved by the U.S. Food and Drug Administration for the treatment of any medical condition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium aspartate can be synthesized by reacting lithium hydroxide with aspartic acid in an aqueous solution. The reaction typically proceeds at room temperature and results in the formation of this compound and water as a byproduct. The reaction can be represented as follows:
LiOH+C₄H₇NO₄→C₄H₆LiNO₄+H₂O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced using similar synthetic routes as described above, with additional steps for purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium aspartate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: The compound can also undergo reduction reactions, but specific details are scarce.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
Lithium aspartate has been studied for various scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and neurotransmitter regulation.
Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium aspartate involves its interaction with various molecular targets and pathways in the body. Lithium ions can affect neurotransmitter systems, including the regulation of glutamate and serotonin levels. Additionally, lithium can inhibit certain enzymes, such as glycogen synthase kinase-3, which plays a role in cellular signaling and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, lithium carbonate has a well-established safety and efficacy profile.
Lithium orotate: Suggested to have better bioavailability and lower toxicity compared to lithium carbonate.
Lithium sulfate: Another lithium salt with similar applications in medicine and industry.
Uniqueness of Lithium Aspartate
This compound is unique in that it combines lithium with aspartic acid, which may offer distinct pharmacokinetic properties compared to other lithium salts. more research is needed to fully understand its potential benefits and risks.
Eigenschaften
CAS-Nummer |
32093-25-7 |
|---|---|
Molekularformel |
C4H5Li2NO4 |
Molekulargewicht |
145.0 g/mol |
IUPAC-Name |
dilithium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.2Li/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |
InChI-Schlüssel |
SUEJICPFWLEIQM-JIZZDEOASA-L |
Isomerische SMILES |
[Li+].[Li+].C([C@@H](C(=O)[O-])N)C(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].C(C(C(=O)[O-])N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


